molecular formula C12H14O B8525189 1-Phenylhex-1-en-3-one

1-Phenylhex-1-en-3-one

Cat. No. B8525189
M. Wt: 174.24 g/mol
InChI Key: AEKQOHMTVGQNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylhex-1-en-3-one is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylhex-1-en-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylhex-1-en-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Phenylhex-1-en-3-one

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-phenylhex-1-en-3-one

InChI

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3

InChI Key

AEKQOHMTVGQNDM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of benzaldehyde (30.00 g, 0.283 mole) and 2-pentanone (67.33 g, 0.782 mole) was added 10% aqueous sodium hydroxide (40.00 g, 0.10 mole) and the mixture was heated and stirred at 55-65° C. for 10 hr. The reaction mixture was cooled to room temperature and the aqueous layer was once separated. 5% Brine (20 g) was added and after stirring, the aqueous layer was separated. This step was repeated twice. The low boiling point content such as 2-pentanone, benzaldehyde and the like in the obtained organic layer were distilled away under reduced pressure to give the title compound as a pale-yellow green oil (138-150° C./1.33 kPa). (39.25 g, yield 79.7%)
Quantity
30 g
Type
reactant
Reaction Step One
Name
2-pentanone
Quantity
67.33 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Yield
79.7%

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